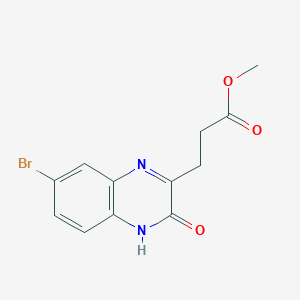







|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.O=[C:11]([CH2:16][CH2:17][C:18](OC)=[O:19])[C:12]([O:14][CH3:15])=[O:13]>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([NH:8][C:18](=[O:19])[C:17]([CH2:16][CH2:11][C:12]([O:14][CH3:15])=[O:13])=[N:9]2)=[CH:6][CH:7]=1
|


|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=CC1)N)N
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
2.14 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C(C(=O)OC)CCC(=O)OC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Red precipitate formed
|
|
Type
|
FILTRATION
|
|
Details
|
which was filtered
|
|
Type
|
WASH
|
|
Details
|
washed successively with 10 ml of MeOH (1×), 10 ml of DCM (1×), and 15 ml of hexanes (2×)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C2NC(C(=NC2=C1)CCC(=O)OC)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |